molecular formula C10H11NO3 B3035660 Allyl N-(2-(2-furyl)vinyl)carbamate CAS No. 338399-66-9

Allyl N-(2-(2-furyl)vinyl)carbamate

Cat. No.: B3035660
CAS No.: 338399-66-9
M. Wt: 193.2 g/mol
InChI Key: OFVSDMPPVLPTIY-AATRIKPKSA-N
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Description

Allyl N-(2-(2-furyl)vinyl)carbamate: is a chemical compound with the molecular formula C10H11NO3. It is known for its versatile properties and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl N-(2-(2-furyl)vinyl)carbamate typically involves the reaction of allyl isocyanate with 2-(2-furyl)vinyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced carbamate compounds .

Scientific Research Applications

Chemistry: Allyl N-(2-(2-furyl)vinyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of specific enzymes.

Medicine: It is explored for its pharmacological properties and potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in agricultural chemistry for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Allyl N-(2-(2-furyl)vinyl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Allyl N-(2-furyl)carbamate
  • Vinyl N-(2-(2-furyl)vinyl)carbamate
  • Allyl N-(2-(3-furyl)vinyl)carbamate

Comparison: Allyl N-(2-(2-furyl)vinyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .

Biological Activity

Allyl N-(2-(2-furyl)vinyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is derived from allyl carbamate, modified with a furyl vinyl moiety. Its molecular formula is C4H7NO2C_4H_7NO_2, and it exhibits characteristics typical of carbamate derivatives, including potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound possess various biological activities, including:

  • Anticancer Activity : Some studies suggest that carbamate derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, certain furanyl compounds have demonstrated cytotoxic effects against human cancer cell lines .
  • Antimicrobial Properties : The presence of the furyl group may enhance the antimicrobial activity of the compound, making it a candidate for further exploration in treating infections .
  • Enzyme Inhibition : Carbamates are known to interact with enzymes, potentially serving as inhibitors for specific targets involved in disease processes .

Case Studies

  • Anticancer Studies : A study examined the effects of various carbamate derivatives on cancer cell lines. Results indicated that modifications to the carbamate structure could lead to enhanced cytotoxicity. Specifically, derivatives containing furan rings showed improved activity against breast and colon cancer cells .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of allyl carbamates. The study found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
  • Enzyme Inhibition : Research into enzyme interactions highlighted that allyl carbamates could act as reversible inhibitors for specific proteases. This property could be harnessed in drug development for conditions where protease activity is dysregulated .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerInduction of apoptosis in cancer cell lines
Furanyl Carbamate DerivativeAntimicrobialInhibition of bacterial growth
Allyl CarbamateEnzyme InhibitionReversible inhibition of proteases

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing biological activity. For instance, introducing electron-withdrawing groups or varying the alkyl chain length can significantly affect the pharmacological profile of carbamates.

Moreover, computational studies have suggested that the molecular interactions between this compound and biological targets can be modeled to predict efficacy and optimize lead compounds for drug development.

Properties

IUPAC Name

prop-2-enyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-7-14-10(12)11-6-5-9-4-3-8-13-9/h2-6,8H,1,7H2,(H,11,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVSDMPPVLPTIY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N/C=C/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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